![molecular formula C20H20N4O B3001906 3-(4-Methylphenyl)-5-morpholino-6-phenyl-1,2,4-triazine CAS No. 866136-24-5](/img/structure/B3001906.png)
3-(4-Methylphenyl)-5-morpholino-6-phenyl-1,2,4-triazine
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Description
The compound "3-(4-Methylphenyl)-5-morpholino-6-phenyl-1,2,4-triazine" is a derivative of the 1,2,4-triazine class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazine core is a versatile scaffold that can be modified to produce compounds with a variety of pharmacological properties. The presence of a morpholino group and phenyl substituents suggests potential interactions with biological targets, possibly through non-covalent interactions such as hydrogen bonding and π-π stacking .
Synthesis Analysis
The synthesis of triazine derivatives often involves the cyclization of biguanides or guanidines with suitable electrophiles. For instance, 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was prepared by cyclization of dimethylbiguanide hydrochloride with ethyl chloroacetate, followed by substitution reactions with various amines, including morpholine, to yield triazine derivatives . Similarly, a one-pot three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines, such as morpholine, has been reported, indicating a potential synthetic route for the compound .
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a planar triazine ring, which can be substituted with various functional groups. The dihedral angle between the triazine and phenyl rings can vary, influencing the overall molecular conformation and potentially the biological activity of the compound. For example, in a related compound, the dihedral angle between the triazine and the phenyl ring was found to be 80.31° . The morpholine ring typically adopts a chair conformation, which can affect the compound's ability to interact with biological targets .
Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions, including condensation, substitution, and cycloaddition reactions. The reactivity of the triazine ring allows for the introduction of different substituents, which can significantly alter the compound's properties. For example, the reaction of triazine derivatives with phosphorus pentasulfide yielded thiones, and methylation reactions produced methylsulfanyl derivatives . The triazine core can also participate in photo-induced autorecycling oxidation of amines, demonstrating its potential in catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for the compound's application in drug development. The crystal structure of related compounds has been determined, providing insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and bioavailability . The presence of electron-withdrawing or electron-donating groups on the triazine ring can also impact the compound's reactivity and interaction with biological targets.
Scientific Research Applications
Chemical Modifications and Synthesis
Research has explored the chemical modification of triazine derivatives, leading to the synthesis of compounds with potential biological activities. For instance, 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, a related compound, underwent various reactions, including with morpholine, producing derivatives with potential applications (Collins et al., 2000).
Antimicrobial Activities
Triazine derivatives, such as 3-(4-methylphenyl)-5-morpholino-6-phenyl-1,2,4-triazine, have been synthesized and evaluated for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives showing good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Potential in Cancer Therapy
Triazine derivatives are being investigated for their potential in cancer therapy. Jain et al. (2020) highlighted the synthesis of various triazine derivatives, including morpholino substituted triazines, showing remarkable antitumor activities (Jain et al., 2020).
Antiviral Applications
Morpholino triazine derivatives have been synthesized and evaluated for their antiviral activities. Sugita et al. (2010) reported on a series of morpholino triazines showing moderate potency and good selectivity against hepatitis C virus (Sugita et al., 2010).
properties
IUPAC Name |
4-[3-(4-methylphenyl)-6-phenyl-1,2,4-triazin-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-7-9-17(10-8-15)19-21-20(24-11-13-25-14-12-24)18(22-23-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIICPNSJYSPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-5-morpholino-6-phenyl-1,2,4-triazine |
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